

Application Notes: JAB-3068 in KYSE-520 Esophageal Squamous Cell Carcinoma Cells

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Compound of Interest		
Compound Name:	JAB-3068	
Cat. No.:	B10824661	Get Quote

Introduction

JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling pathway.[2] Hyperactivation of this pathway is a common feature in many human cancers.[2] KYSE-520 is a human esophageal squamous cell carcinoma (ESCC) cell line, established from a moderately differentiated invasive tumor.[3] This cell line is a valuable in vitro model for studying ESCC pathogenesis and for evaluating the efficacy of novel therapeutic agents.[4] These notes provide key data and protocols for studying the effects of JAB-3068 on KYSE-520 cells.

Data Presentation: JAB-3068 Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 value of **JAB-3068** was determined in the KYSE-520 cell line, demonstrating its potent anti-proliferative activity.



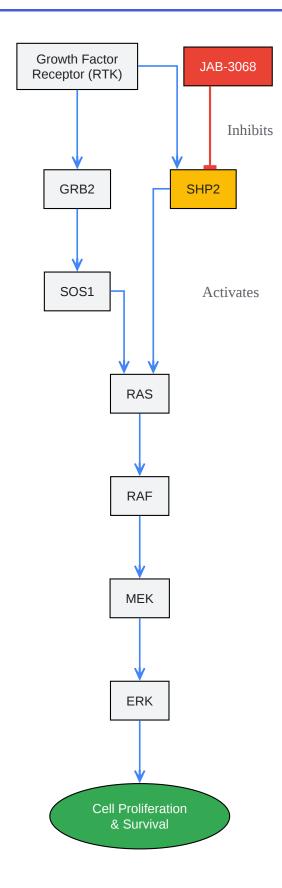
Compound	Target	Cell Line	Assay Type	IC50 (nM)
JAB-3068	SHP2	KYSE-520	Cellular Proliferation	~100
JAB-3312	SHP2	KYSE-520	p-ERK Inhibition	0.32
JAB-3312	SHP2	KYSE-520	Cellular Proliferation	3.5

Table 1: Comparison of the in vitro cellular activity of SHP2 inhibitors in the KYSE-520 cell line. Data extracted from a comparative analysis of Jacobio's first and second-generation SHP2 inhibitors.[6]

Signaling Pathway and Mechanism of Action

JAB-3068 functions by inhibiting SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating the signal transduction through the RAS-MAPK pathway, which is critical for cell proliferation and survival.[2][7]





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JAB-3068 inhibits the SHP2 phosphatase, blocking RAS-MAPK signaling.



Experimental Protocols

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/MTS) Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of **JAB-3068** in adherent KYSE-520 cells. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product, allowing for quantitative measurement of cell viability.[8]

Materials:

- KYSE-520 cells (adherent, epithelial-like morphology)[9][3]
- Culture Medium: 90% RPMI-1640 + 10% Fetal Bovine Serum (FBS)[9]
- **JAB-3068** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- Phosphate-Buffered Saline (PBS), sterile
- Multichannel pipette and sterile tips
- Microplate reader (absorbance at 570 nm for MTT or 490 nm for MTS)

Procedure:

- Cell Culture Maintenance:
 - Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[3]



 Passage cells every 2-3 days or when they reach 80-90% confluency. Use cells in the logarithmic growth phase for the assay.

Compound Preparation:

- Prepare a high-concentration stock solution of JAB-3068 (e.g., 10-50 mM) in sterile DMSO.[1]
- Perform serial dilutions of the JAB-3068 stock solution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 μM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

Cell Seeding:

- Trypsinize and count the KYSE-520 cells.
- Adjust the cell suspension density to 5 x 10⁴ cells/mL.
- $\circ~$ Seed 100 μL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
- \circ Add 100 μ L of sterile PBS or medium to the outer perimeter wells to minimize evaporation (edge effect).
- Incubate the plate for 24 hours to allow cells to attach and resume growth.

Drug Treatment:

- After 24 hours, carefully remove the medium from the wells.
- \circ Add 100 μ L of the prepared **JAB-3068** dilutions (and vehicle control) to the appropriate wells in triplicate.
- Incubate the plate for an additional 48-72 hours. The incubation time should be consistent across experiments.[10]
- Cell Viability Measurement (MTT Assay Example):

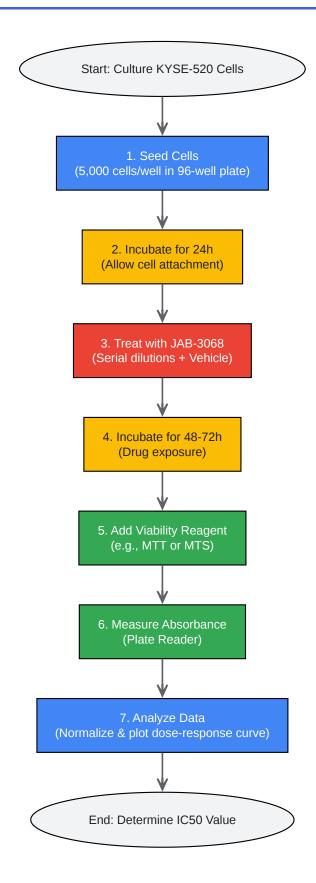


- Add 10-20 μL of MTT reagent (5 mg/mL in PBS) to each well.[11]
- Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
- Carefully aspirate the medium containing MTT from each well.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.[11]
- Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Average the absorbance readings for each triplicate.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized cell viability (%) against the logarithm of the JAB-3068 concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
 [12]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of **JAB-3068**.





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Workflow for determining the IC50 of JAB-3068 in KYSE-520 cells.



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